[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 4-METHYLBENZOATE
Description
[(2,6-Difluorophenyl)carbamoyl]methyl 4-methylbenzoate is a benzoate ester derivative featuring a 4-methyl-substituted aromatic ring and a carbamoyl group linked to a 2,6-difluorophenyl moiety.
Properties
IUPAC Name |
[2-(2,6-difluoroanilino)-2-oxoethyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO3/c1-10-5-7-11(8-6-10)16(21)22-9-14(20)19-15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGABUHQPDJWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC(=O)NC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 4-METHYLBENZOATE typically involves the reaction of 2,6-difluoroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 4-METHYLBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
[(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 4-METHYLBENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,6-DIFLUOROPHENYL)CARBAMOYL]METHYL 4-METHYLBENZOATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The fluorinated aromatic rings enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Key Analogues:
Methyl 4-dimethylaminobenzoate (): Lacks the carbamoyl and fluorophenyl groups but shares the benzoate ester core. The dimethylamino group confers basicity and hydrogen-bonding capacity, contrasting with the fluorine-induced lipophilicity of the target compound .
l-[(2,6-Difluorophenyl)methyl]-lH-l,2,3-triazole-4-carboxamide (): Shares the 2,6-difluorophenyl group but replaces the benzoate ester with a triazole-carboxamide scaffold, altering metabolic stability and binding interactions .
Physicochemical Properties
Reactivity and Functional Implications
- Electrophilic Substitution : The 2,6-difluorophenyl group in the target compound deactivates the aromatic ring, directing electrophilic attacks to meta/para positions less readily than in hydroxyl- or nitro-substituted analogs .
- Hydrolysis Sensitivity : The benzoate ester is less prone to hydrolysis compared to nitro-containing derivatives (e.g., 2,6-DH-MNC), where electron-deficient aromatic systems may accelerate degradation .
- Biological Interactions: Fluorine atoms improve membrane permeability and resistance to metabolic oxidation, contrasting with the polar, hydrogen-bonding dimethylamino group in methyl 4-dimethylaminobenzoate .
Biological Activity
[(2,6-Difluorophenyl)carbamoyl]methyl 4-methylbenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the following structure:
- Molecular Formula : C12H12F2N2O2
- IUPAC Name : [(2,6-Difluorophenyl)carbamoyl]methyl 4-methylbenzoate
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to [(2,6-difluorophenyl)carbamoyl]methyl 4-methylbenzoate. For instance, derivatives have shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. One study demonstrated that certain analogs inhibited c-Myc transcriptional activity, leading to reduced proliferation in c-Myc overexpressing cell lines .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on key enzymes involved in metabolic pathways. For example, it has been shown to inhibit mushroom tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition can be beneficial for treating hyperpigmentation disorders . The kinetic studies indicated that the compound acts as a competitive inhibitor, with significant effects observed at micromolar concentrations.
Antioxidant Activity
Antioxidant properties are also significant for this compound. Research indicates that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases . The ability to neutralize reactive oxygen species (ROS) positions it as a candidate for further exploration in antioxidant therapies.
Case Studies and Research Findings
The mechanisms through which [(2,6-difluorophenyl)carbamoyl]methyl 4-methylbenzoate exerts its biological effects include:
- Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes like tyrosinase, it alters their activity.
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in cancer cells, preventing further proliferation.
- Antioxidant Activity : It reduces oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
